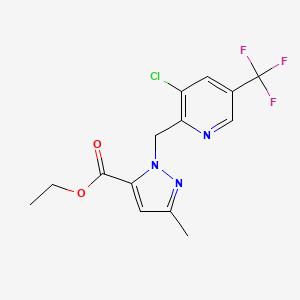
5-(Thiazol-2-yl)pyridine-2-carboxylic acid
Descripción general
Descripción
5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a compound with the molecular formula C9H6N2O2S and an average mass of 206.221 Da . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives has been reported in the literature . The structures of the newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid is characterized by a thiazole ring attached to a pyridine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including 5-(Thiazol-2-yl)pyridine-2-carboxylic acid, have been found to undergo various chemical reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
5-(Thiazol-2-yl)pyridine-2-carboxylic acid has a molecular weight of 206.221 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the retrieved papers.Aplicaciones Científicas De Investigación
Medicine
5-(Thiazol-2-yl)picolinic acid derivatives exhibit a range of biological activities, including antimicrobial , antifungal , antiviral , and antineoplastic properties . These derivatives can be synthesized and modified to enhance their efficacy and reduce side effects in therapeutic applications.
Agriculture
In the agricultural sector, thiazole derivatives are used to develop new compounds with herbicidal activity . They serve as potential lead structures for the discovery of novel synthetic auxin herbicides, which are crucial for weed control and crop management.
Industrial Applications
Thiazole compounds, including 5-(Thiazol-2-yl)picolinic acid, are used as chemical reaction accelerators and in the synthesis of dyes and pigments . Their versatility makes them valuable in various industrial processes.
Environmental Science
The environmental applications of thiazole derivatives include their use as biocides and fungicides . These compounds help manage microbial and fungal populations in various environmental settings.
Material Science
Thiazole-based compounds are utilized in the field of material science for the development of photosensitizers , liquid crystals , and sensors . Their unique properties contribute to advancements in materials with specific functionalities.
Biochemistry
In biochemistry, thiazole derivatives play a role in the synthesis of natural products such as vitamin B1 and penicillin . They are also involved in the study of metabolic pathways and enzyme interactions .
Pharmacology
Pharmacologically, thiazole derivatives are part of the structure of various drugs including those used for treating HIV/AIDS , cancer , and inflammatory diseases . Research continues to explore their potential in drug design and discovery.
Analytical Chemistry
In analytical chemistry, 5-(Thiazol-2-yl)picolinic acid derivatives can be used to develop fluorescent probes for analyte detection . These probes offer specificity and rapid response, which are essential for various analytical applications.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that thiazole derivatives can cause dna double-strand breaks, leading to cell death .
Propiedades
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFCAVXHLKGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiazol-2-yl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



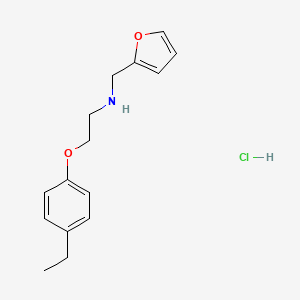

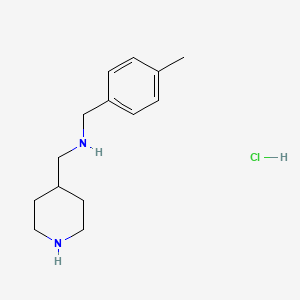
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)
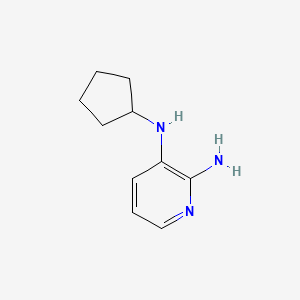
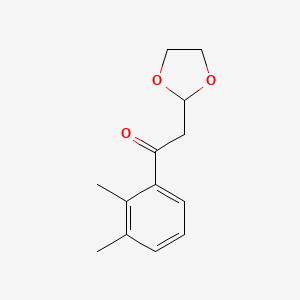

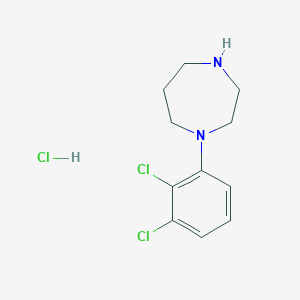

![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)

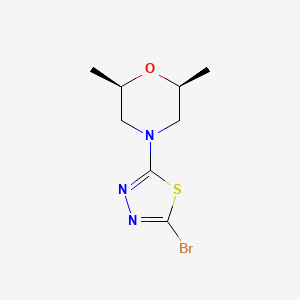
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
